molecular formula C15H12N4O2S B2908843 N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021106-97-7

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2908843
CAS No.: 1021106-97-7
M. Wt: 312.35
InChI Key: UTAHYZFXWQNLJJ-UHFFFAOYSA-N
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Description

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound that integrates a pyridazinyl group, a pyridinylmethylthio moiety, and a furan-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: Starting with a pyridazine derivative, the intermediate is synthesized through a series of reactions involving nitration, reduction, and halogenation.

    Thioether Formation: The pyridazinyl intermediate is then reacted with pyridin-3-ylmethanethiol under basic conditions to form the thioether linkage.

    Amidation: Finally, the thioether intermediate is coupled with furan-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and pyridinyl rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro intermediates.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. Its furan and pyridazinyl moieties are crucial for binding interactions, while the thioether linkage provides additional stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(pyridin-3-yl)pyridazin-3-yl)furan-2-carboxamide: Lacks the thioether linkage, potentially altering its biological activity and stability.

    N-(6-(pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide: Contains a benzamide instead of a furan-2-carboxamide, which may affect its pharmacokinetic properties.

Uniqueness

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether linkage and the furan-2-carboxamide moiety enhances its potential as a versatile scaffold in drug design and development.

This compound’s unique structure allows for diverse chemical modifications, making it a valuable candidate for further research and development in various scientific fields.

Biological Activity

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide, also known as CAS Number 1021106-97-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

PropertyValue
Molecular Formula C15H12N4O2S
Molecular Weight 312.3 g/mol
CAS Number 1021106-97-7

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions, starting from pyridazine derivatives and furan carboxamides. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate these reactions in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Antiproliferative Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the pyridine ring can enhance antiproliferative activity, particularly against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds can range significantly, with some derivatives showing values as low as 0.021 μM .

The biological activity of this compound is believed to be linked to its ability to inhibit key cellular pathways involved in tumor growth. For example, certain derivatives have been identified as potent inhibitors of the c-Met kinase, which plays a crucial role in cancer cell proliferation and metastasis . The structure of the compound allows for effective interaction with cellular components, facilitating its entry into cells and subsequent action on target proteins.

Case Studies

  • Study on Pyridine Derivatives :
    A study published in MDPI highlighted the relationship between structural modifications in pyridine derivatives and their biological activity. The presence of hydroxyl (-OH) groups significantly improved antiproliferative effects across various cell lines, suggesting that functional group positioning is critical for enhancing biological efficacy .
  • c-Met Inhibition :
    Research conducted on substituted pyridazinones revealed that specific modifications could lead to potent inhibition of c-Met-driven cell lines. This study emphasized the importance of substituent variations on the phenyl and pyrimidine rings in enhancing inhibitory activity against cancer cells .

Properties

IUPAC Name

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(12-4-2-8-21-12)17-13-5-6-14(19-18-13)22-10-11-3-1-7-16-9-11/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAHYZFXWQNLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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